molecular formula C6H7BrN2OS B1376787 (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol CAS No. 944317-70-8

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol

Cat. No.: B1376787
CAS No.: 944317-70-8
M. Wt: 235.1 g/mol
InChI Key: FTRLNWHDSFOBEJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H7BrN2OS. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and a hydroxymethyl group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylthio and hydroxymethyl groups. One common method involves the use of 5-bromopyrimidine as the starting material. The methylthio group can be introduced via nucleophilic substitution using a methylthiol reagent under basic conditions. The hydroxymethyl group is then added through a formylation reaction, typically using formaldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 2-(Methylthio)pyrimidin-4-yl)methanol
  • 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine

Uniqueness

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol is unique due to the combination of its bromine, methylthio, and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal chemistry research .

Properties

IUPAC Name

(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRLNWHDSFOBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cold (−10° C.˜0° C.) THF (19.00 mL) solution of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (Step A, 1 g, 3.80 mmol) was added diisobutylaluminum hydride (1M, 9.50 mL, 9.50 mmol) while internal temperature was below 0° C. An aliquot taken immediately after addition indicated completion of reaction. The crude mixture was quenched with NH4Cl (aq.). Volatiles were removed under reduced pressure. The resulting pot residue was worked up with brine, extracted with EtOAc, dried (Na2SO4), filtered and evaporated to afford a dark mixture. The dark residue was purified by preparative HPLC (Kromasil 100-5C18, 100×21.1 mm) eluting with MeCN/water+0.1% TFA (10% to 80% organic in 10 min, then to 100% in 2 min). Related fractions were pooled and evaporated in vacuo to afford an aqueous mixture. The resulting mixture was extracted with EtOAc and washed with aqueous NaHCO3, dried (Na2SO4), filtered and concentrated to afford a brown oil. After further drying under reduced pressure, this oil solidified to a crystalline solid. LCMS calc.=235.94; found=236.88.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of DMF (1.554 mL, 20.07 mmol) and CH2Cl2 (49.9 mL) was cooled at 0° C. To this cold mixture was added oxalyl chloride (5.01 mL, 57.2 mmol). The resulting mixture was stirred cold (0° C.) for an additional 1 h. Volatiles were removed under reduced pressure to give a pale white solid, which was suspended in a mixture of THF (49.9 mL) and MeCN (49.9 mL). The resulting mixture was cooled in an ice bath. To this cold mixture was added 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (5 g, 20.07 mmol) in portions in the course of 1 h. The resulting mixture was aged at 0° C. for additional 30 min before cooling to −78° C. NaBH4 (10.04 mL, 20.07 mmol) (2M in triethylene glycol dimethyl ether) was added into this cold mixture in 40 min. The reaction mixture was stirred cold for 2 h then allowed to warm up in a MeOH/ice bath for another 1 h before quenching with HCl (1N). The reaction crude was allowed to stand overnight at ambient temp. Volatiles were removed under reduced pressure. The resulting mixture was basified by NaOH (1N, aq.). The separated aqueous layer was back extracted with EtOAc. The combined organic extracts were dried (Na2SO4), filtered and evaporated to afford an amber, viscous liquor. This amber gel was purified by flash chromatography (SiO2, Biotage 65i cartridge). The column was eluted with a EtOAc/hexanes gradient mixture (0% to 20%). All related fractions were pooled and evaporated to give a white crystalline solid as the titled compound. LCMS calc.=235.94; found=236.88.
Name
Quantity
1.554 mL
Type
reactant
Reaction Step One
Quantity
49.9 mL
Type
solvent
Reaction Step One
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10.04 mL
Type
reactant
Reaction Step Four
Name
Quantity
49.9 mL
Type
solvent
Reaction Step Five
Name
Quantity
49.9 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
Reactant of Route 3
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(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
Reactant of Route 4
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(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
Reactant of Route 5
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
Reactant of Route 6
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol

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